6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
For instance, CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets and ultimately halting cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle in the G1-S phase, preventing DNA replication and cell division .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The compound’s interaction with CDK2 involves binding to the enzyme’s active site, inhibiting its activity and thus affecting cell proliferation. Additionally, this compound may interact with other proteins and biomolecules involved in DNA synthesis and repair, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can inhibit cell proliferation by interfering with cell cycle progression, particularly at the G1/S transition . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, the compound may interact with other enzymes and proteins involved in DNA replication and repair, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit cell proliferation without causing significant toxicity . Higher doses can lead to toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CDK2, influencing metabolic flux and metabolite levels . The compound’s effects on DNA synthesis and repair pathways are particularly notable, as it can modulate the activity of enzymes involved in these processes . Additionally, this compound may affect other metabolic pathways related to cell growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its activity and effectiveness, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, allows it to interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids using coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) . The reaction conditions are optimized to yield high purity products within a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of non-hazardous coupling reagents and mild reaction conditions is preferred to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chloroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while nucleophilic substitution can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals targeting specific diseases.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-carboxamidouracil: A precursor for 8-substituted xanthines.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Used in the synthesis of pyrano[2,3-d]pyrimidine derivatives.
Uniqueness
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups, which allow for diverse chemical modifications and potential applications in various fields. Its chloroacetyl group, in particular, provides a reactive site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-2-12-6(10)5(4(13)3-9)7(14)11-8(12)15/h2-3,10H2,1H3,(H,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGGWIEWONRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C(=O)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407100 | |
Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67130-67-0 | |
Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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